4-hydroxyflavonoïdes

4-Hydroxyflavonoids are a class of natural compounds widely found in plants, known for their potent antioxidant and anti-inflammatory properties. These flavonoids derive from the 2-phenylchromen-4-one structure, with an additional hydroxyl group at the 4-position. They play crucial roles in various biological processes and have attracted significant interest due to their potential health benefits.

Structurally, 4-hydroxyflavonoids can be found as aglycones or glycosides, depending on whether they are bound to sugars through glycosidic linkages. The presence of the hydroxyl group at position 4 enhances their reactivity and bioavailability, making them effective in scavenging free radicals and reducing oxidative stress.

Research indicates that these compounds exhibit diverse pharmacological activities, including anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), as well as antioxidant properties through direct radical scavenging. Additionally, they have been studied for their potential roles in protecting against cardiovascular diseases and neurodegenerative disorders due to their ability to modulate signaling pathways involved in these conditions.

In the pharmaceutical industry, 4-hydroxyflavonoids are explored as natural sources of bioactive compounds for developing new therapeutic agents. Their chemical diversity allows them to be tailored into various formulations suitable for different delivery methods and targeted applications.

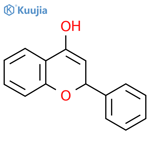

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

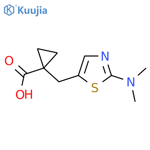

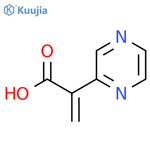

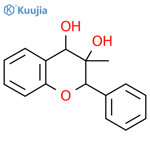

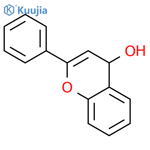

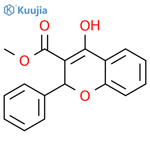

|

3-Methyl-2-phenyl-3,4-chromanediol | 54986-58-2 | C16H16O3 |

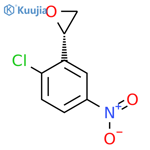

|

2-phenyl-4H-chromen-4-ol | 1481-98-7 | C15H12O2 |

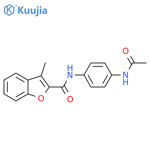

|

Methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate | 129410-08-8 | C17H14O4 |

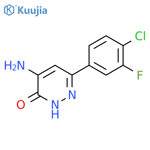

|

2-Phenyl-2H-1-benzopyran-4-ol | 189381-63-3 | C15H12O2 |

Littérature connexe

-

1. Back matter

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

-

5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

Fournisseurs recommandés

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés